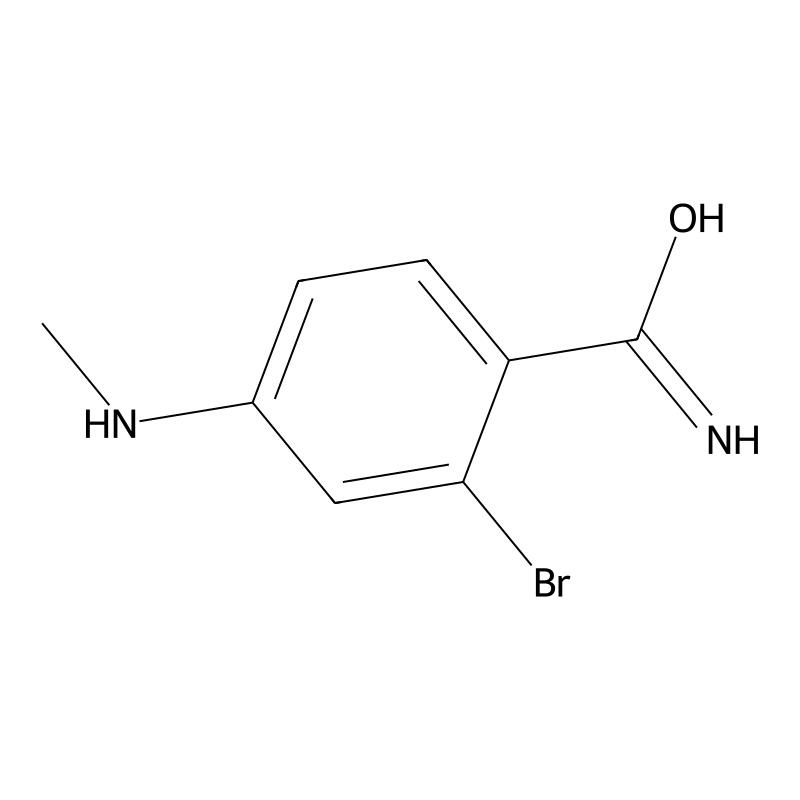

2-Bromo-4-(methylamino)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antioxidant and Antibacterial Research

Application Summary: “2-Bromo-4-(methylamino)benzamide” has been explored for its potential antioxidant and antibacterial properties. This research is crucial for developing new treatments for oxidative stress-related diseases and bacterial infections.

Methods and Experimental Procedures: The compound is synthesized and then tested for its ability to scavenge free radicals and chelate metals, which are key indicators of antioxidant activity. Its antibacterial efficacy is assessed against various gram-positive and gram-negative bacteria.

Results and Outcomes: Some derivatives of “2-Bromo-4-(methylamino)benzamide” have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards. Additionally, certain compounds exhibit significant antibacterial activity, which is promising for further drug development .

2-Bromo-4-(methylamino)benzamide is an aromatic amide characterized by the presence of a bromine atom at the second position and a methylamino group at the fourth position of the benzene ring. Its molecular formula is , and it has a molar mass of approximately 216.08 g/mol. The compound features a structure that includes a carbonyl group () bonded to a nitrogen atom () which is further attached to a methyl group (), forming the methylamino functionality. This unique arrangement contributes to its chemical reactivity and biological properties.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, often using agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(methylamino)benzamide, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxyl or amino groups, under basic conditions.

Research indicates that 2-Bromo-4-(methylamino)benzamide exhibits significant biological activities, particularly as an antioxidant and antibacterial agent. Studies have shown its potential in scavenging free radicals and chelating metals, which are essential indicators of antioxidant activity. Additionally, it has demonstrated antibacterial efficacy against various gram-positive and gram-negative bacteria, making it a candidate for further drug development aimed at treating oxidative stress-related diseases and bacterial infections.

The synthesis of 2-Bromo-4-(methylamino)benzamide can be achieved through several methods:

- Bromination of 4-(methylamino)benzamide: This method involves treating 4-(methylamino)benzamide with bromine or a brominating agent in an organic solvent like dichloromethane at low temperatures to ensure selective bromination.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for higher yield and purity. Techniques like recrystallization or column chromatography are used for purification.

2-Bromo-4-(methylamino)benzamide has various applications in medicinal chemistry due to its biological activities. It has been explored for:

- Antioxidant formulations: Its ability to scavenge free radicals makes it useful in developing treatments for oxidative stress-related conditions.

- Antibacterial agents: The compound's efficacy against bacterial strains supports its potential use in antibiotic development.

- Chemical intermediates: It serves as a precursor in synthesizing other biologically active compounds.

Studies on the interaction of 2-Bromo-4-(methylamino)benzamide with molecular targets reveal that its bromine atom and methylamino group significantly influence its binding affinity and reactivity. These interactions can modulate enzyme activity and biochemical pathways relevant to disease mechanisms. Detailed studies are ongoing to elucidate specific molecular targets and pathways involved in its action.

Several compounds share structural similarities with 2-Bromo-4-(methylamino)benzamide, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-4-(methylamino)benzamide | Similar structure but different bromine position | |

| 4-Bromo-2-methylbenzamide | Contains a methyl group at a different position | |

| Methyl 4-bromo-2-aminobenzoate | Features an ester instead of an amide group |

Uniqueness

The unique positioning of the bromine atom and the presence of the methylamino group in 2-Bromo-4-(methylamino)benzamide differentiate it from these similar compounds. This configuration enhances its reactivity and biological activity, particularly in antioxidant and antibacterial applications.